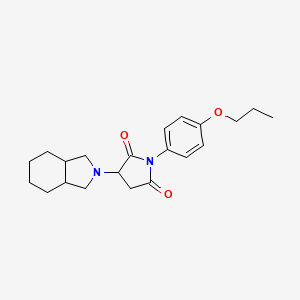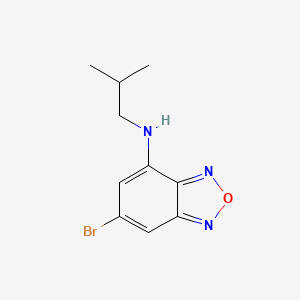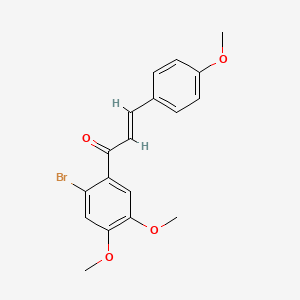![molecular formula C16H13ClN2OS2 B11044754 (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B11044754.png)
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(5-chlorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(5-CHLORO-2-THIENYL)METHANONE is a complex organic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]quinoline core, which is fused with a tetrahydrothiophene ring, and a methanone group attached to a 5-chloro-2-thienyl moiety.
Preparation Methods
The synthesis of (3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(5-CHLORO-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step often involves the reduction of a nitro group or the substitution of a halogen with an amine.
Attachment of the 5-chloro-2-thienyl moiety: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Formation of the methanone group: This step typically involves the oxidation of a corresponding alcohol or the acylation of an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
(3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(5-CHLORO-2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Coupling reactions: The 5-chloro-2-thienyl moiety can participate in coupling reactions, such as Suzuki or Stille coupling, to form various biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(5-CHLORO-2-THIENYL)METHANONE has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical biology: It is used as a probe to study biological pathways and molecular interactions, particularly those involving thienoquinoline derivatives.
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial applications: It can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(5-CHLORO-2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit key enzymes involved in biological processes, such as kinases or proteases, leading to altered cellular functions.
Modulating receptors: The compound may bind to and modulate the activity of receptors, such as G-protein-coupled receptors or ion channels, affecting signal transduction pathways.
Interacting with DNA or RNA: It can intercalate into DNA or RNA, disrupting their structure and function, which may lead to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
(3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(5-CHLORO-2-THIENYL)METHANONE can be compared with other similar compounds, such as:
(3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL)(PHENYL)METHANONE: This compound has a phenyl group instead of a 5-chloro-2-thienyl moiety, which may result in different biological activities and chemical properties.
3-AMINO-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBONITRILE: This compound has a carbonitrile group instead of a methanone group, which may affect its reactivity and applications.
Other thienoquinoline derivatives:
Properties
Molecular Formula |
C16H13ClN2OS2 |
|---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C16H13ClN2OS2/c17-12-6-5-11(21-12)14(20)15-13(18)9-7-8-3-1-2-4-10(8)19-16(9)22-15/h5-7H,1-4,18H2 |
InChI Key |
ZXOQFQWKEQDSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(S4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11044672.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B11044675.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044679.png)

![8-(4-Chlorophenyl)-7-(methoxymethyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044691.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B11044693.png)
![8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11044704.png)
![3-(4-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11044706.png)
![1-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11044712.png)
![N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B11044714.png)

![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044734.png)
![ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11044737.png)
